5-[(2-Methoxyethyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione
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Overview
Description
5-[(2-Methoxyethyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound is part of the thiadiazole family, known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(2-Methoxyethyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione typically involves the reaction of appropriate thiosemicarbazides with carbon disulfide under basic conditions. The reaction proceeds through the formation of intermediate dithiocarbazates, which cyclize to form the thiadiazole ring .
Industrial Production Methods: the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-[(2-Methoxyethyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides and aryl halides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiadiazoles .
Scientific Research Applications
5-[(2-Methoxyethyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a potential candidate for drug development.
Medicine: Research has shown its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of agrochemicals and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of 5-[(2-Methoxyethyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in microbial growth, inflammation, and cancer cell proliferation.
Pathways Involved: It interferes with the synthesis of nucleic acids and proteins, disrupts cell membrane integrity, and induces apoptosis in cancer cells.
Comparison with Similar Compounds
- 5-Methyl-1,3,4-thiadiazole-2-thione
- 2-Methyl-5-[(3-methylbut-2-en-1-yl)sulfanyl]-1,3,4-thiadiazole
- 2-Allylsulfanyl-5-methyl-1,3,4-thiadiazole
Comparison: Compared to these similar compounds, 5-[(2-Methoxyethyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione exhibits unique properties such as enhanced solubility and increased biological activity.
Properties
CAS No. |
89723-75-1 |
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Molecular Formula |
C5H8N2OS3 |
Molecular Weight |
208.3 g/mol |
IUPAC Name |
5-(2-methoxyethylsulfanyl)-3H-1,3,4-thiadiazole-2-thione |
InChI |
InChI=1S/C5H8N2OS3/c1-8-2-3-10-5-7-6-4(9)11-5/h2-3H2,1H3,(H,6,9) |
InChI Key |
SHMBVFADBRZOAM-UHFFFAOYSA-N |
Canonical SMILES |
COCCSC1=NNC(=S)S1 |
Origin of Product |
United States |
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